![molecular formula C18H18N4O3S B7518128 N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, also known as BZP-SA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the inhibition of histone deacetylases, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide also inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival.
Biochemical and Physiological Effects:
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can induce apoptosis in cancer cells, inhibit the activity of histone deacetylases, and inhibit the activity of carbonic anhydrase IX. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential applications in cancer research. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can be toxic to normal cells, which limits its use in clinical applications.
Direcciones Futuras
The potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in cancer research are still being explored. Future research could focus on the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrase IX. Additionally, the use of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in combination with other cancer therapies could be explored to enhance its effectiveness and reduce toxicity. Furthermore, the potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in other areas, such as inflammation and pain, could also be explored.
Métodos De Síntesis
The synthesis of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the reaction of 1-benzyl-4-chloropyrazole with 4-aminobenzenesulfonamide and acetic anhydride. The reaction takes place under reflux conditions and produces N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide as a white solid. The purity of the compound can be increased through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been studied extensively for its potential applications in cancer research. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in the development of cancer.
Propiedades
IUPAC Name |
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-14(23)20-16-7-9-18(10-8-16)26(24,25)21-17-11-19-22(13-17)12-15-5-3-2-4-6-15/h2-11,13,21H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTZEZDLZUHISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


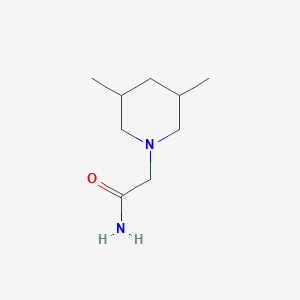
![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
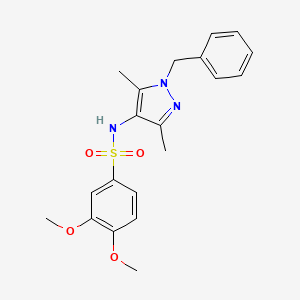
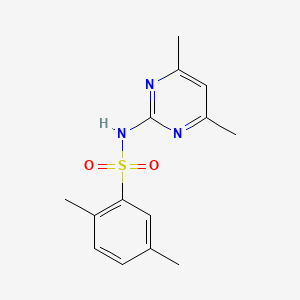
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)

![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
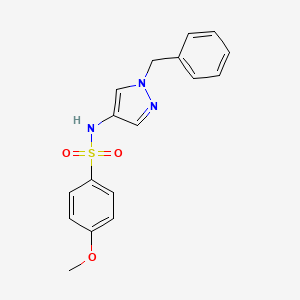
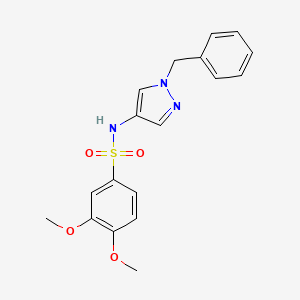
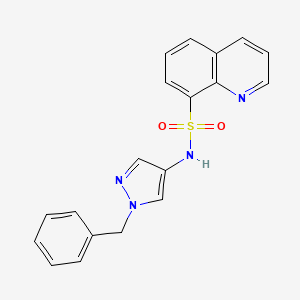
![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)